Ethyl 5-chloroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are significant due to their presence in various natural products and their pharmacological properties, including antibacterial, antimalarial, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloroquinoline-3-carboxylate typically involves the Friedlander condensation reaction. This method includes the reaction of o-aminobenzophenones with diethylmalonate under basic conditions to form ethyl 2-oxoquinoline-3-carboxylates. Subsequent chlorination using phosphorus oxychloride (POCl3) yields this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinoline derivatives
- Oxidized or reduced quinoline compounds
- Condensation products with extended conjugation
Scientific Research Applications
Ethyl 5-chloroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antimalarial properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 5-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. In antimalarial research, it may interfere with the heme detoxification process in Plasmodium parasites. The exact pathways and molecular targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
- Ethyl 5-bromoquinoline-3-carboxylate
Comparison: Ethyl 5-chloroquinoline-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to ethyl 2-chloroquinoline-3-carboxylate, the position of the chlorine atom can lead to different steric and electronic effects, impacting its interaction with biological targets.
Properties
IUPAC Name |
ethyl 5-chloroquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-6-9-10(13)4-3-5-11(9)14-7-8/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGUJGOPBUCQMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2Cl)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464072 |
Source
|
Record name | Ethyl 5-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352521-48-3 |
Source
|
Record name | Ethyl 5-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.